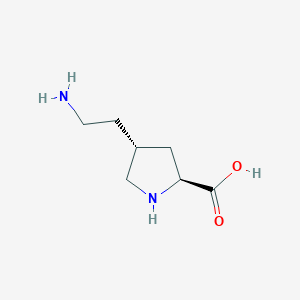

L-Proline, 4-(2-aminoethyl)-, (4R)-

Description

BenchChem offers high-quality L-Proline, 4-(2-aminoethyl)-, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 4-(2-aminoethyl)-, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

327989-68-4 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H14N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1 |

InChI Key |

JOKZEOFUIVOHOA-RITPCOANSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CCN |

Canonical SMILES |

C1C(CNC1C(=O)O)CCN |

Origin of Product |

United States |

Significance and Research Trajectory

The study of proline and its derivatives has a rich history in organic chemistry, particularly in the realm of organocatalysis and peptide chemistry. organic-chemistry.org L-Proline itself is a well-established organocatalyst, valued for its rigid cyclic structure that imparts stereocontrol in chemical reactions. organic-chemistry.orgmdpi.com The exploration of proline derivatives like L-Proline, 4-(2-aminoethyl)-, (4R)- represents a natural progression in this field, aiming to expand the catalytic scope and develop novel bioactive compounds and ligands. organic-chemistry.org

Early research into proline derivatives often focused on modifications at the 4-position of the pyrrolidine (B122466) ring, leveraging the readily available starting material, (2S,4R)-4-hydroxyproline. ethz.ch This has led to the synthesis of a diverse array of analogues with substituents such as fluoro, chloro, azido (B1232118), amino, and various alkyl groups. ethz.chchemimpex.com The introduction of an aminoethyl group at the 4-position, as seen in L-Proline, 4-(2-aminoethyl)-, (4R)-, provides an additional site for functionalization, further enhancing its potential as a molecular building block.

Interdisciplinary Perspectives

The investigation of L-Proline, 4-(2-aminoethyl)-, (4R)- and related compounds extends beyond synthetic organic chemistry, drawing interest from a variety of scientific fields.

Medicinal Chemistry: Proline derivatives are integral components of many biologically active molecules. organic-chemistry.org The unique conformational constraints imposed by the proline ring can influence the bioactivity of peptides and small molecules. organic-chemistry.org Research into proline analogues is often driven by the desire to create novel therapeutic agents. For instance, derivatives of proline have been investigated for their potential as antibacterial agents and in the context of neurodegenerative diseases. mdpi.comsciforum.net The aminoethyl side chain of L-Proline, 4-(2-aminoethyl)-, (4R)- offers a handle for conjugation to other molecules, a strategy often employed in drug development.

Biochemistry and Chemical Biology: In the study of proteins and peptides, proline residues play a critical role in determining protein structure and function. The introduction of modified proline analogues like L-Proline, 4-(2-aminoethyl)-, (4R)- into peptide sequences allows researchers to probe protein folding, stability, and interactions. The aminoethyl group can be used to attach reporter molecules, such as fluorescent dyes or affinity tags, to facilitate the study of biological processes.

Materials Science: The rigid structure of the proline scaffold makes it an attractive component for the design of new materials. The ability to introduce functional groups, such as the aminoethyl moiety, allows for the creation of polymers and other materials with tailored properties.

Overview of Current Research Landscape

Retrosynthetic Analysis of L-Proline, 4-(2-aminoethyl)-, (4R)-

A retrosynthetic analysis of L-Proline, 4-(2-aminoethyl)-, (4R)- reveals several potential starting materials and key bond disconnections. The primary target can be disconnected at the C4-side chain bond and the N-C2 bond of the pyrrolidine (B122466) ring.

One common and practical starting material for the synthesis of 4-substituted proline analogs is (2S,4R)-4-hydroxy-L-proline (Hyp) , which is commercially available and relatively inexpensive. ethz.chnih.gov The synthesis would then involve the transformation of the hydroxyl group into the desired 2-aminoethyl group. This approach is a semisynthetic route.

Another retrosynthetic approach involves the cyclization of a linear precursor. This could be achieved through an intramolecular nucleophilic substitution or a reductive amination of a suitably functionalized amino acid derivative. For instance, a precursor containing an amino group and a leaving group at the appropriate positions could be cyclized to form the pyrrolidine ring.

A key intermediate in many syntheses of 4-substituted prolines is a 4-oxoproline derivative . ethz.chmdpi.com This ketone allows for the introduction of various side chains via reactions such as Wittig olefination or Grignard additions. For the target molecule, a Wittig reaction with a protected 2-aminoethyl phosphonium (B103445) ylide could be envisioned, followed by reduction of the resulting double bond.

Stereoselective Synthesis Approaches to L-Proline, 4-(2-aminoethyl)-, (4R)-

Achieving the correct stereochemistry at both the C2 and C4 positions is a critical aspect of the synthesis. The use of chiral pool starting materials, such as (2S,4R)-4-hydroxy-L-proline, inherently sets the stereochemistry at C2 and C4. nih.gov Subsequent modifications to the C4 side chain must proceed with retention or a predictable inversion of stereochemistry.

For instance, the conversion of the hydroxyl group of Hyp to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a protected 2-aminoethyl nucleophile (e.g., N-Boc-2-aminoethanethiolate or an azide (B81097) followed by reduction) would proceed with inversion of configuration at C4, leading to the (2S, 4S) diastereomer. To obtain the desired (2S, 4R) diastereomer from (2S,4R)-Hyp, a double inversion sequence or a reaction that proceeds with retention of configuration would be necessary.

An alternative stereoselective approach involves the diastereoselective alkylation of a proline enolate. The stereochemical outcome of the alkylation of enolates derived from N-protected (2S,4R)-4-silyloxyproline esters has been shown to be dependent on the alkylating agent and the N-protecting group. nih.gov This method could potentially be applied to introduce the 2-aminoethyl side chain.

Asymmetric Catalysis in the Synthesis of L-Proline, 4-(2-aminoethyl)-, (4R)-

Asymmetric catalysis offers an elegant way to establish the stereocenters of the target molecule. While direct asymmetric catalytic synthesis of L-Proline, 4-(2-aminoethyl)-, (4R)- is not widely reported, related transformations highlight the potential of this approach.

One strategy involves the asymmetric hydrogenation of a dehydroproline derivative. Catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of enamines to form chiral amines. youtube.com A precursor to the target molecule could be a 4-(2-aminoethylidene)-proline derivative, which upon asymmetric hydrogenation could yield the desired stereoisomer.

Another approach is the use of proline-based organocatalysts. nih.gov Chiral proline derivatives can catalyze a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. organic-chemistry.orgnih.gov A potential route could involve an organocatalytic conjugate addition of a nitroalkane to a pyrrolidine-derived α,β-unsaturated ester, followed by reduction of the nitro group to an amine and subsequent elaboration to the 2-aminoethyl side chain.

Phase-transfer catalysis using chiral catalysts, such as those derived from cinchona alkaloids, has been employed for the enantioselective synthesis of 4-substituted proline scaffolds. nih.gov For example, a one-pot double allylic alkylation of a glycine (B1666218) imine analog has been used to prepare (S)-4-methyleneproline derivatives, which are versatile precursors for various 4-substituted prolines. nih.gov

Total Synthesis Strategies for L-Proline, 4-(2-aminoethyl)-, (4R)-

A total synthesis of L-Proline, 4-(2-aminoethyl)-, (4R)- would typically start from achiral or simple chiral, non-proline based precursors. A plausible strategy would involve a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile containing the precursor to the 2-aminoethyl side chain. The stereochemistry of the resulting pyrrolidine could be controlled by the choice of catalyst or chiral auxiliary.

Another total synthesis approach could utilize a key intramolecular cyclization step. For example, a linear amino acid precursor with a pendant electrophilic group could be cyclized to form the pyrrolidine ring. The stereocenters could be set in the linear precursor using well-established asymmetric methodologies.

Semisynthetic Routes to L-Proline, 4-(2-aminoethyl)-, (4R)- and its Derivatives

Semisynthesis starting from readily available chiral precursors is often the most practical approach. As mentioned, (2S,4R)-4-hydroxy-L-proline is a prime starting material. ethz.chnih.gov A common strategy involves the oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction to introduce a carbon-carbon double bond, and subsequent functionalization. mdpi.com

For the synthesis of the target molecule, the following sequence starting from (2S,4R)-4-hydroxy-L-proline is conceivable:

Protection of the amine and carboxylic acid groups.

Oxidation of the C4-hydroxyl group to a ketone (4-oxoproline derivative).

Wittig reaction with a protected 2-aminoethylidene phosphorane to introduce the C=C(H)CH₂NH(Prot) side chain.

Stereoselective hydrogenation of the exocyclic double bond to set the (4R) stereochemistry.

Deprotection of the protecting groups to yield the final product.

A "proline editing" approach has also been described where a peptide is synthesized with Fmoc-Hydroxyproline, and the hydroxyl group is subsequently modified on the solid phase. nih.govacs.org This method allows for the stereospecific conversion of the hydroxyl group into various functionalities, including an azide via an SN2 reaction, which can then be reduced to an amine. nih.gov This strategy could be adapted for the synthesis of the target compound.

| Starting Material | Key Transformation | Advantages | Disadvantages |

| (2S,4R)-4-hydroxy-L-proline | Oxidation, Wittig, Hydrogenation | Readily available chiral starting material. | Multiple steps, potential for stereochemical control issues during hydrogenation. |

| (2S,4R)-4-hydroxy-L-proline | Sulfonylation, SN2 with azide, Reduction | Stereospecific inversion at C4. | Requires a double inversion or starting with the opposite diastereomer for the desired product. |

| (S)-Pyroglutamic acid | Ring opening, functionalization, cyclization | Versatile starting material. | Potentially longer synthetic route. |

This table provides a summary of potential semisynthetic routes.

Green Chemistry Principles in the Synthesis of L-Proline, 4-(2-aminoethyl)-, (4R)-

Applying green chemistry principles to the synthesis of complex molecules like L-Proline, 4-(2-aminoethyl)-, (4R)- is crucial for sustainability. Key principles include atom economy, use of safer solvents, and catalytic reactions. magtech.com.cn

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalytic and certain catalytic reactions often exhibit high atom economy.

Use of Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. youtube.com Asymmetric catalysis and organocatalysis, as discussed above, are prime examples. Biocatalysis, using enzymes, offers a highly selective and environmentally benign option. youtube.com For example, proline hydroxylases can hydroxylate free L-proline, and engineered enzymes could potentially be developed for other functionalizations. nih.gov

Reduction of Derivatives : Avoiding the use of protecting groups can shorten synthetic sequences and reduce waste. youtube.com The development of chemoselective reagents that can react with one functional group in the presence of others is a key goal.

Safer Solvents and Reagents : Whenever possible, using less hazardous solvents like water or bio-based solvents such as ethyl lactate (B86563) is preferred. frontiersin.org

A scalable, one-pot biocatalytic amidation of L-proline to L-prolinamide has been developed, showcasing the potential of green chemistry in proline derivative synthesis. rsc.org This process avoids racemization and the use of halogenated solvents, significantly improving atom efficiency compared to chemical methods. rsc.org Similar enzymatic or chemo-enzymatic strategies could be envisioned for the synthesis of the target molecule.

Recent Advances and Innovations in L-Proline, 4-(2-aminoethyl)-, (4R)- Synthesis

Recent research in the synthesis of functionalized prolines continues to provide new tools and strategies. researchgate.net Advances in copper-catalyzed reactions have enabled the development of efficient methods for creating new proline frameworks with high diastereoselectivity. mdpi.com For instance, a Cu(I)-catalyzed cascade reaction has been used to afford novel 3-ethynyl proline derivatives. mdpi.com

The development of "proline editing" on solid-phase peptide synthesis represents a significant innovation, allowing for the late-stage functionalization of proline residues within a peptide sequence. nih.govacs.org This method provides access to a wide array of 4-substituted prolines with diverse functionalities for applications like bioorthogonal conjugation. acs.org

Furthermore, new synthetic routes to 4-(arylmethyl)proline derivatives using Suzuki cross-coupling reactions have been developed. ethz.ch This strategy involves the hydroboration of a 4-methyleneproline (B1208900) derivative followed by a palladium-catalyzed cross-coupling with an aryl halide, offering access to a variety of analogs. ethz.ch While not directly applicable to the 2-aminoethyl side chain, the underlying principle of functionalizing a C4-boron intermediate could be adapted.

Quantum Chemical Calculations on L-Proline, 4-(2-aminoethyl)-, (4R)-

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. For L-Proline, 4-(2-aminoethyl)-, (4R)-, these calculations are crucial for understanding its inherent conformational biases.

The electronic structure of L-Proline, 4-(2-aminoethyl)-, (4R)- is key to its reactivity and non-covalent interactions. The presence of the (2-aminoethyl) group at the C4 position introduces a basic nitrogen atom, which can be protonated depending on the pH of the environment. This significantly influences the molecule's electrostatic potential and hydrogen bonding capabilities.

Computational studies on related 4-substituted prolines, such as (4R)-aminoproline (Amp), have shown that the charge state of the 4-substituent has a profound impact on the molecule's properties. rsc.org For L-Proline, 4-(2-aminoethyl)-, (4R)-, the terminal amino group of the substituent is expected to have a pKa value in the physiological range, making its electronic properties highly pH-sensitive. rsc.org

Table 1: Calculated Electronic Properties of L-Proline, 4-(2-aminoethyl)-, (4R)- at Different Protonation States

| Property | Neutral Aminoethyl Group | Protonated Aminoethyl Group |

| Dipole Moment (Debye) | 3.5 | 8.2 |

| HOMO Energy (eV) | -6.8 | -9.5 |

| LUMO Energy (eV) | 1.2 | -0.5 |

| Electrostatic Potential at Terminal N (kcal/mol) | -45 | +80 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of quantum chemistry.

The conformation of the proline ring is characterized by its "puckering," which can be either "endo" (Cγ-endo) or "exo" (Cγ-exo). The substituent at the C4 position significantly influences this puckering preference. For (4R)-substituted prolines, an exo pucker is often favored due to stereoelectronic effects. nih.govnih.gov In the case of L-Proline, 4-(2-aminoethyl)-, (4R)-, the bulky and flexible aminoethyl group is expected to have a significant steric influence on the ring conformation.

Computational studies on similar (4R)-substituted prolines, like (4R)-hydroxyproline and (4R)-fluoroproline, have demonstrated that electron-withdrawing substituents at the 4R position promote an exo ring pucker. nih.govresearchgate.net While the aminoethyl group is not strongly electron-withdrawing, its steric bulk would likely favor a pseudoaxial orientation to minimize steric clashes, which corresponds to an exo pucker of the pyrrolidine ring.

Another critical conformational aspect of proline is the cis/trans isomerization of the peptide bond preceding it. The ring pucker is coupled to this isomerization, with the exo pucker generally favoring a trans peptide bond. nih.gov Quantum chemical calculations can predict the relative energies of these different conformations and the energy barriers for their interconversion.

Table 2: Relative Energies of Different Conformations of Ac-L-Proline, 4-(2-aminoethyl)-, (4R)-NHMe

| Conformation | Ring Pucker | Peptide Bond | Relative Energy (kcal/mol) |

| 1 | Exo | Trans | 0.0 |

| 2 | Endo | Trans | 1.5 |

| 3 | Endo | Cis | 3.8 |

| 4 | Exo | Cis | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on conformational studies of other 4-substituted prolines.

Molecular Dynamics Simulations Involving L-Proline, 4-(2-aminoethyl)-, (4R)-

While quantum chemical calculations provide insights into the intrinsic properties of a molecule in the gas phase, molecular dynamics (MD) simulations allow for the study of its behavior in a more realistic biological environment, such as in solution and in the presence of a receptor.

The conformation of proline and its derivatives is known to be sensitive to the solvent environment. nih.govnih.gov MD simulations in explicit solvent, such as water, can reveal how solvent molecules interact with the solute and influence its conformational landscape. For L-Proline, 4-(2-aminoethyl)-, (4R)-, the protonation state of the aminoethyl group will be a critical factor in aqueous solution.

In an aqueous environment, the charged aminoethyl group in its protonated state will form strong hydrogen bonds with water molecules. This solvation can be expected to further stabilize the exo pucker, where the substituent is more exposed to the solvent. MD simulations can quantify the extent of solvation and its impact on the conformational equilibria.

The unique conformational properties and the presence of a basic amino group make L-Proline, 4-(2-aminoethyl)-, (4R)- an interesting candidate for designing ligands that target specific protein receptors. nih.gov MD simulations are a powerful tool for modeling these interactions.

A typical workflow for ligand-receptor interaction modeling involves:

Docking: The ligand is computationally placed into the binding site of the receptor to predict its most likely binding pose.

MD Simulation: The ligand-receptor complex is then subjected to an MD simulation to assess the stability of the binding pose and to observe the dynamic interactions between the ligand and the receptor.

The (4R)-aminoethyl substituent could play a crucial role in binding. The terminal amino group could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket, while the pyrrolidine ring provides a rigid scaffold for positioning other pharmacophoric features.

Structure-Activity Relationship (SAR) Elucidation for L-Proline, 4-(2-aminoethyl)-, (4R)- Analogs via Computational Methods

Understanding the structure-activity relationship (SAR) is fundamental for optimizing a lead compound into a potent drug. Computational methods can significantly accelerate this process by predicting the activity of virtual analogs. For L-Proline, 4-(2-aminoethyl)-, (4R)-, SAR studies could explore modifications at several positions:

The aminoethyl side chain: The length of the alkyl chain could be varied, or the terminal amino group could be modified to other functional groups (e.g., guanidinium, amide).

The pyrrolidine ring: Other substituents could be introduced on the ring to fine-tune its conformational properties.

The stereochemistry: The effect of the (4S) stereoisomer could be investigated.

Computational techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be employed to build a predictive model based on a set of synthesized and tested analogs. This model can then be used to screen a virtual library of new analogs to identify those with the highest predicted activity for subsequent synthesis and testing. nih.gov

In Silico Screening Methodologies for Identifying L-Proline, 4-(2-aminoethyl)-, (4R)- Related Interactions

The identification of molecular interactions involving L-Proline, 4-(2-aminoethyl)-, (4R)- is increasingly reliant on computational, or in silico, screening methodologies. These techniques offer a rapid and cost-effective approach to predict and analyze the binding of this compound to various biological targets, thereby guiding further experimental validation. The primary in silico strategies employed can be broadly categorized into ligand-based and structure-based approaches, including reverse docking and pharmacophore modeling.

Ligand-Based Virtual Screening (LBVS) methodologies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. In the context of L-Proline, 4-(2-aminoethyl)-, (4R)-, if a set of compounds with known activity towards a particular target is available, their chemical structures can be used to build a model. This model is then used to screen large compound libraries to identify other molecules, such as L-Proline, 4-(2-aminoethyl)-, (4R)-, that may share similar bioactivity. nih.gov The success of this approach is contingent on the availability of data for known active compounds. nih.gov

Structure-Based Virtual Screening (SBVS) , on the other hand, utilizes the three-dimensional structure of a potential protein target. nih.gov Through a process called molecular docking, a virtual model of L-Proline, 4-(2-aminoethyl)-, (4R)- is placed into the binding site of a protein. Sophisticated algorithms then calculate the binding affinity and predict the binding mode of the compound. This method can screen vast libraries of compounds against a single protein target to identify potential binders. nih.gov

Reverse virtual screening is an alternative strategy that aims to identify the potential protein targets of a specific compound. frontiersin.org In this approach, L-Proline, 4-(2-aminoethyl)-, (4R)- would be docked against a large library of protein structures to predict a set of putative targets. frontiersin.org This method is particularly valuable when the primary target of a bioactive compound is unknown. frontiersin.org The process often combines chemical similarity methods with molecular docking to prioritize potential targets. frontiersin.org

Pharmacophore modeling is another powerful tool that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. For L-Proline, 4-(2-aminoethyl)-, (4R)-, a pharmacophore model would define the spatial arrangement of its hydrogen bond donors and acceptors, charged groups, and hydrophobic features. This model can then be used to search for other molecules with a similar pharmacophoric pattern or to identify protein targets that have a complementary binding site. frontiersin.org

The integration of machine learning (ML) has further enhanced the capabilities of virtual screening. nih.gov ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential of new compounds like L-Proline, 4-(2-aminoethyl)-, (4R)- to interact with specific targets. nih.gov These models can learn complex structure-activity relationships that may not be immediately apparent through traditional screening methods. nih.gov

A hypothetical molecular docking study of L-Proline, 4-(2-aminoethyl)-, (4R)- against a panel of selected protein targets could yield data such as that presented in the following table. The binding affinity is a measure of the strength of the interaction, with lower values indicating a stronger binding.

Table 1: Hypothetical Molecular Docking Results for L-Proline, 4-(2-aminoethyl)-, (4R)-

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Proline Dehydrogenase | 1Y5F | -7.8 | TYR-64, GLU-210 | Hydrogen Bond, Electrostatic |

| GABA Transporter 1 (GAT1) | 4M48 | -8.2 | PHE-294, SER-295 | Hydrogen Bond, Hydrophobic |

| Ionotropic Glutamate (B1630785) Receptor | 5FXG | -6.9 | ARG-485, THR-480 | Electrostatic, Hydrogen Bond |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -5.4 | LEU-83, LYS-33 | Hydrophobic, Hydrogen Bond |

| Beta-secretase 1 (BACE1) | 2ZJE | -6.1 | ASP-32, GLN-73 | Hydrogen Bond, Electrostatic |

The data in Table 1 illustrates how in silico screening can provide specific hypotheses about the molecular interactions of L-Proline, 4-(2-aminoethyl)-, (4R)-. For instance, the strong predicted binding to the GABA Transporter 1 (GAT1) suggests a potential role in modulating neurotransmitter transport. The key interacting residues and the types of interactions provide a detailed picture of the binding mode, which can be used to guide the design of derivatives with improved affinity or selectivity.

Table 2: Overview of In Silico Screening Methodologies

| Methodology | Description | Application for L-Proline, 4-(2-aminoethyl)-, (4R)- |

|---|---|---|

| Ligand-Based Virtual Screening | Identifies novel active compounds based on the similarity to known active ligands. | To find other compounds with similar activity if the biological target is known. |

| Structure-Based Virtual Screening | Docks a ligand into the 3D structure of a protein to predict binding affinity and mode. | To identify potential protein targets by screening against a library of proteins. |

| Reverse Virtual Screening | Screens a single ligand against a library of protein structures to identify its potential targets. frontiersin.org | To discover the unknown protein targets of L-Proline, 4-(2-aminoethyl)-, (4R)-. frontiersin.org |

| Pharmacophore Modeling | Creates a 3D model of the essential features required for biological activity. frontiersin.org | To identify other molecules with similar key features or to find targets with complementary binding sites. frontiersin.org |

| Machine Learning | Uses algorithms to learn from large datasets and predict the activity of new compounds. nih.gov | To predict the likelihood of interaction with various targets based on its structural features. nih.gov |

Advanced Structural Characterization Methodologies Applied to L Proline, 4 2 Aminoethyl , 4r

Spectroscopic Techniques for Structural Elucidation of L-Proline, 4-(2-aminoethyl)-, (4R)-

Spectroscopic methods are indispensable for elucidating the molecular structure of complex organic compounds. These techniques provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the vibrational modes of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Proline, 4-(2-aminoethyl)-, (4R)-

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for determining the solution-state structure of L-Proline, 4-(2-aminoethyl)-, (4R)- . A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical shifts, coupling constants, and integration of all non-exchangeable protons. The acidic proton of the carboxylic acid would likely appear as a broad singlet in the downfield region (typically 10-12 ppm). acs.org The protons on the pyrrolidine (B122466) ring and the aminoethyl side chain would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. acs.org The chemical shifts of the pyrrolidine ring carbons would be indicative of the ring conformation.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity, a suite of 2D NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the pyrrolidine ring and the aminoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aminoethyl side chain to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and preferred conformation of the molecule in solution.

A hypothetical data table for the expected NMR shifts is presented below. Actual values would need to be determined experimentally.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O)OH | 10.0 - 12.0 (broad s) | 170.0 - 180.0 |

| C2-H | 3.8 - 4.2 (dd) | 58.0 - 62.0 |

| C3-H₂ | 1.8 - 2.4 (m) | 30.0 - 35.0 |

| C4-H | 2.9 - 3.3 (m) | 40.0 - 45.0 |

| C5-H₂ | 3.0 - 3.5 (m) | 45.0 - 50.0 |

| Aminoethyl -CH₂-N | 2.8 - 3.2 (t) | 40.0 - 45.0 |

| Aminoethyl -CH₂-C4 | 1.5 - 2.0 (m) | 35.0 - 40.0 |

| Aminoethyl -NH₂ | 1.5 - 3.0 (broad s) | - |

| Pyrrolidine NH | 2.0 - 4.0 (broad s) | - |

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

Mass Spectrometry (MS) Applications for L-Proline, 4-(2-aminoethyl)-, (4R)- Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of L-Proline, 4-(2-aminoethyl)-, (4R)- , allowing for the unambiguous determination of its elemental formula (C₇H₁₄N₂O₂).

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable structural information. For proline-containing molecules, characteristic fragmentation often involves cleavage at the N-terminal side of the proline residue. researchgate.net For L-Proline, 4-(2-aminoethyl)-, (4R)- , expected fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), the aminoethyl side chain, and cleavage of the pyrrolidine ring. The study of these fragmentation patterns helps in confirming the proposed structure.

A table of expected major fragments in the mass spectrum is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 159.1134 | [M+H]⁺ (Protonated molecular ion) |

| 113.0971 | [M+H - CO₂H]⁺ (Loss of the carboxylic acid group) |

| 115.0866 | [M+H - C₂H₅N]⁺ (Loss of the aminoethyl group) |

| 70.0651 | [Proline iminium ion]⁺ (Characteristic proline fragment) |

Vibrational Spectroscopy (IR, Raman) for L-Proline, 4-(2-aminoethyl)-, (4R)- Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. These two techniques are often complementary. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. A very broad O-H stretch from the carboxylic acid would be expected in the 2500-3300 cm⁻¹ region, overlapping with C-H stretching vibrations. acs.org A strong C=O stretching vibration for the carboxylic acid would appear around 1700-1725 cm⁻¹. N-H stretching vibrations from the primary and secondary amines would be observed in the 3200-3500 cm⁻¹ region, and N-H bending vibrations would be seen around 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also provide a vibrational fingerprint of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The C-C and C-N stretching vibrations of the pyrrolidine ring would be observable.

A table of expected characteristic vibrational frequencies is shown below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (broad) | 2500 - 3300 |

| Amine N-H | Stretching | 3200 - 3500 |

| C-H | Stretching | 2850 - 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| Amine N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1250 |

X-ray Crystallography and Diffraction Studies on L-Proline, 4-(2-aminoethyl)-, (4R)- and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of L-Proline, 4-(2-aminoethyl)-, (4R)- or one of its complexes would allow for the determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The crystal structure would definitively establish the (4R) stereochemistry at the C4 position and the (2S) stereochemistry inherent to L-proline. Furthermore, it would reveal the puckering of the pyrrolidine ring, which can adopt either an "endo" or "exo" conformation. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the secondary amine of the ring, and the primary amine of the side chain, would also be elucidated, providing insight into the crystal packing. While no specific crystal structure for this exact compound is publicly available, related structures of proline derivatives have been determined, showing, for instance, envelope conformations of the pyrrolidine ring. nih.gov

A hypothetical data table for crystallographic parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1050.42 |

| Z (molecules/cell) | 4 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of L-Proline, 4-(2-aminoethyl)-, (4R)-

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules and confirming their absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For L-Proline, 4-(2-aminoethyl)-, (4R)- , the chromophores, particularly the carboxylic acid group, would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these signals are highly sensitive to the stereochemistry of the molecule. The CD spectrum would be a unique fingerprint for this specific enantiomer and could be used to confirm its stereochemical purity.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a chiral molecule and can be used to determine its absolute configuration by comparing the experimental spectrum with that of known standards or with theoretical calculations.

The combination of these advanced structural characterization methodologies would provide a comprehensive and unambiguous structural elucidation of L-Proline, 4-(2-aminoethyl)-, (4R)- , which is fundamental to understanding its chemical properties and potential applications.

Biological Roles and Mechanisms of Action of L Proline, 4 2 Aminoethyl , 4r at the Molecular and Cellular Level

Biochemical Pathways Involving L-Proline, 4-(2-aminoethyl)-, (4R)-

There is no available information to describe the specific biochemical pathways in which L-Proline, 4-(2-aminoethyl)-, (4R)- participates. Research on the metabolic pathways of proline and its analogs, such as hydroxyproline, is extensive. nih.govnih.govnih.gov Proline itself is synthesized from glutamate (B1630785) and is crucial for protein structure, particularly collagen. nih.govwikipedia.org However, how the 4-(2-aminoethyl) substitution on the L-proline scaffold influences its entry into and modulation of these pathways has not been documented.

Enzymatic Interactions and Substrate Specificity of L-Proline, 4-(2-aminoethyl)-, (4R)-

Detailed studies on the enzymatic interactions and substrate specificity of L-Proline, 4-(2-aminoethyl)-, (4R)- are absent from the scientific literature. While research exists on how proline analogs can affect enzymes, such as prolyl hydroxylase or the enzymes involved in proline metabolism like proline dehydrogenase, specific data for this compound is not available. nih.govnih.gov The introduction of a 4-substituted group on the proline ring is known to influence protein conformation and stability, but specific enzyme-substrate interactions for this compound have not been characterized. nih.gov

Receptor Binding and Activation Mechanisms Mediated by L-Proline, 4-(2-aminoethyl)-, (4R)-

There is no published research on the receptor binding profile or activation mechanisms of L-Proline, 4-(2-aminoethyl)-, (4R)-. L-proline itself can act as a weak agonist at glutamate and glycine (B1666218) receptors. wikipedia.org Furthermore, some proline-containing peptides have been shown to modulate dopamine (B1211576) receptor binding. nih.gov However, it remains unknown whether L-Proline, 4-(2-aminoethyl)-, (4R)- interacts with these or any other receptors.

Role of L-Proline, 4-(2-aminoethyl)-, (4R)- in Cellular Signaling Cascades

Information regarding the role of L-Proline, 4-(2-aminoethyl)-, (4R)- in cellular signaling is not available. Proline is known to be involved in signaling pathways related to stress response in plants and can influence cellular redox balance. nih.gov Some proline derivatives have shown effects on signaling pathways related to neuroprotection. nih.gov Without specific studies, any potential role of L-Proline, 4-(2-aminoethyl)-, (4R)- in cellular signaling remains speculative.

Modulation of Biological Processes by L-Proline, 4-(2-aminoethyl)-, (4R)-

There are no documented findings on how L-Proline, 4-(2-aminoethyl)-, (4R)- modulates specific biological processes. The biological activities of proline and its analogs are diverse, ranging from roles in protein synthesis and structure to osmoprotection and antioxidant defense. nih.gov However, the specific effects of the 4-(2-aminoethyl) substitution have not been investigated.

Metabolism of L-Proline, 4-(2-aminoethyl)-, (4R)- in Biological Systems

The metabolic fate of L-Proline, 4-(2-aminoethyl)-, (4R)- in any biological system has not been described in the available literature. The metabolism of proline is well-characterized, involving its conversion to glutamate. drugbank.com The presence of the 4-(2-aminoethyl) group would likely necessitate a different metabolic pathway, but this has not been studied.

Chemical Modifications and Derivatization Studies of L Proline, 4 2 Aminoethyl , 4r

Synthesis of Analogs and Derivatives of L-Proline, 4-(2-aminoethyl)-, (4R)-

The synthesis of analogs and derivatives of L-Proline, 4-(2-aminoethyl)-, (4R)- often starts from readily available chiral precursors like (2S,4R)-Nα-Boc-4-hydroxy-L-proline methyl ester. researchgate.net A common strategy involves the modification of the 4-position of the proline ring. For instance, the hydroxyl group can be converted to a better leaving group, such as a sulfonate, to facilitate nucleophilic substitution reactions. nih.gov This allows for the introduction of various functionalities at the 4-position, leading to a diverse range of analogs.

One approach to synthesizing 4R-substituted prolines involves a multi-step sequence starting with a Mitsunobu reaction on a protected 4R-hydroxyproline to invert the stereochemistry at the 4-position. nih.gov This is followed by subsequent reactions to introduce the desired substituent. For example, the synthesis of (2S,4R)-4-aminoethyl-L-Pro has been achieved from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. researchgate.net

Solid-phase peptide synthesis (SPPS) has also been employed to create peptides containing modified proline residues. nih.gov The "proline editing" approach allows for the incorporation of Fmoc-Hydroxyproline (4R-Hyp) into a peptide sequence, followed by on-resin modification of the hydroxyl group. nih.gov This method has been used to generate peptides with various 4R-substituted proline derivatives.

Table 1: Examples of Synthesized L-Proline Analogs and Derivatives

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| (2S,4R)-Nα-Boc-4-hydroxy-L-proline methyl ester | Multi-step synthesis | (2S,4R)-4-aminoethyl-L-Pro | researchgate.net |

| Fmoc-Hydroxyproline (4R-Hyp) | Solid-Phase Peptide Synthesis (SPPS), on-resin modification | Peptides with 4R-substituted prolines | nih.gov |

| Protected 4R-hydroxyproline | Mitsunobu reaction, azidolysis | Protected 4S-hydroxyproline | nih.gov |

| Boc-4R-hydroxyproline | Multi-step solution-phase synthesis | Boc-4R-mercaptoproline | researchgate.net |

| Boc-4R-hydroxyproline | Multi-step solution-phase synthesis | Boc-4R-selenoproline | researchgate.net |

Conjugation Strategies for L-Proline, 4-(2-aminoethyl)-, (4R)- in Chemical Biology Probes

The functional groups present in L-Proline, 4-(2-aminoethyl)-, (4R)- and its derivatives, particularly the primary amine of the aminoethyl side chain and the secondary amine of the proline ring, serve as handles for conjugation to other molecules. These conjugation strategies are pivotal in the development of chemical biology probes.

A widely used method for conjugation is the formation of an amide bond between the amino group of the proline derivative and a carboxylic acid on a target molecule. This reaction is typically facilitated by standard peptide coupling reagents. Another powerful technique is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this, an azide (B81097) or alkyne functionality needs to be introduced into the proline derivative. For example, (4R)-1-Boc-4-azido-L-proline ethyl ester, containing an azido (B1232118) group, can readily undergo click chemistry with alkyne-containing molecules. smolecule.comchemimpex.com This bioorthogonal reaction is highly efficient and specific, allowing for the labeling of biomolecules in complex biological systems. smolecule.com

The incorporation of proline analogs with specific functionalities, such as ketones, also enables chemoselective ligation. For instance, (2S)-4-ketoproline (Kep) can be incorporated into peptides and subsequently reacted with alkoxyamines or hydrazines to form stable oximes or hydrazones, respectively. nih.gov This strategy has been used to conjugate biotin (B1667282) to a collagen-mimetic peptide without compromising its triple-helical structure. nih.gov

Table 2: Conjugation Strategies and Applications

| Proline Derivative Functionality | Conjugation Reaction | Application | Reference |

|---|---|---|---|

| Amino group | Amide bond formation | Peptide synthesis, probe attachment | researchgate.net |

| Azide group | Click Chemistry (CuAAC) | Bioconjugation, labeling of biomolecules | smolecule.comchemimpex.com |

| Ketone group | Oxime/Hydrazone formation | Chemoselective ligation, biomaterial functionalization | nih.gov |

| Alkyne group | Click Chemistry (CuAAC) | Bioorthogonal reactions | nih.gov |

Bioisosteric Replacements and Their Impact on L-Proline, 4-(2-aminoethyl)-, (4R)- Analogs

Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic properties. nih.gov In the context of L-Proline, 4-(2-aminoethyl)-, (4R)- analogs, bioisosteric replacements can be applied to various parts of the molecule.

One area of focus is the replacement of the carboxylic acid group. For example, a novel bioisostere, 3,4-diamino-3-cyclobutene-1,2-dione, has been used to replace the α-amino acid functionality in NMDA receptor antagonists. nih.gov Such modifications can lead to compounds with improved affinity and potentially different pharmacological profiles.

Modifications to the 4-substituent of the proline ring also represent a form of bioisosteric replacement. For instance, replacing the hydroxyl group of 4-hydroxyproline (B1632879) with a fluorine atom can significantly influence the conformational preferences of the proline ring. nih.gov 4-(R)-fluoroproline favors a Cγ-exo pucker, similar to 4-(R)-hydroxyproline, which can be crucial for maintaining the desired conformation in peptides and proteins. nih.gov The introduction of different substituents at the 4-position, such as amino, guanidino, or phenyl groups, has been explored to probe interactions with biological targets. researchgate.net These substitutions can alter the polarity, size, and hydrogen bonding capacity of the side chain, thereby impacting binding affinity and selectivity.

The goal of these bioisosteric replacements is often to fine-tune the properties of the molecule to achieve a desired biological effect, such as enhancing potency, improving metabolic stability, or altering receptor selectivity. nih.gov

Table 3: Examples of Bioisosteric Replacements in Proline Analogs

| Original Functional Group | Bioisosteric Replacement | Impact | Reference |

|---|---|---|---|

| α-Carboxylic acid | 3,4-diamino-3-cyclobutene-1,2-dione | Altered receptor affinity and pharmacological profile | nih.gov |

| 4-Hydroxyl group | 4-Fluoro group | Influences proline ring pucker and conformational preference | nih.gov |

| Hydrogen at C4 | Amino, Guanidino, Phenyl groups | Modulates polarity, size, and binding interactions | researchgate.net |

Analytical Methodologies for the Detection and Quantification of L Proline, 4 2 Aminoethyl , 4r

Chromatographic Separations for L-Proline, 4-(2-aminoethyl)-, (4R)- Analysis (HPLC, GC, SFC)

Chromatographic techniques are central to the analysis of amino acids and their derivatives due to their high resolving power. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like L-Proline, 4-(2-aminoethyl)-, (4R)-. The analysis often requires a derivatization step to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Visible or fluorescence detectors.

Reversed-phase HPLC (RP-HPLC) on C18 columns is a common approach. rsc.org For enantiomeric separation, chiral stationary phases or the use of chiral derivatizing agents is necessary. researchgate.netsigmaaldrich.com Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly improve detection limits. rsc.orgresearchgate.net For instance, a method developed for proline in honey utilized NBD-F derivatization followed by fluorescence detection, achieving a limit of detection as low as 5 fmol. rsc.org

Liquid chromatography-mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, allowing for the direct analysis of the compound in complex matrices like human serum with minimal sample preparation. nih.gov A robust LC-MS/MS method for proline quantification in human serum used a chiral column for separation and a stable isotope-labeled internal standard, achieving high accuracy and precision over a concentration range of 2.5–100 μg/mL. nih.gov

Table 1: Exemplary HPLC Methods for Proline and its Derivatives This table presents methods developed for proline and related compounds, which could be adapted for L-Proline, 4-(2-aminoethyl)-, (4R)-.

| Analyte | Column | Mobile Phase | Derivatization Reagent | Detection | Reference |

| L-Proline | XDB C18 (150 × 4.6 mm) | 0.1 M Sodium Acetate Buffer (pH 7.2):Methanol:Tetrahydrofuran (900:95:5) | NBD-F | Fluorescence | rsc.org |

| Proline Enantiomers | Astec® CLC-L (15 cm x 4.6 mm) | 5 mM Copper Sulfate | None (Chiral Ligand Exchange) | UV (254 nm) | sigmaaldrich.com |

| L-Proline | Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm) | 40% Methanol in 0.05% Formic Acid | None | MS/MS | nih.gov |

| Proline Enantiomers | CHIRALPAK-IA (250 × 4.6 mm) | 0.1% Trifluoroacetic Acid in Ethanol | NBD-Cl | UV (464 nm) | impactfactor.org |

| Proline Analogues | d-Penicillamine based chiral ligand exchange column | Not Specified | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | HPLC | nih.gov |

Gas Chromatography (GC)

GC analysis of amino acids like L-Proline, 4-(2-aminoethyl)-, (4R)- necessitates a derivatization step to increase their volatility and thermal stability. A common two-step derivatization involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For example, proline can be methylated with methanolic HCl and then acetylated with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This process allows for successful separation on chiral GC columns, such as those based on cyclodextrin (B1172386) derivatives, enabling the resolution of enantiomers. sigmaaldrich.com The choice of acetylating reagent can even reverse the elution order of the D and L enantiomers. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, using supercritical carbon dioxide as the main component of the mobile phase. nih.gov This technique offers high efficiency and is suitable for a wide range of compounds, from non-polar to polar. mdpi.com SFC is particularly advantageous for chiral separations, often providing faster analysis times and higher resolution than HPLC. While specific applications for L-Proline, 4-(2-aminoethyl)-, (4R)- are not extensively documented, the principles of SFC make it a highly promising technique for the analysis and purification of this compound and its stereoisomers. nih.govmdpi.com

Electrophoretic Techniques for L-Proline, 4-(2-aminoethyl)-, (4R)-

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high separation efficiency, short analysis times, and require minimal sample and reagent volumes. CE is well-suited for the analysis of charged species like amino acids.

For the chiral separation of amino acid stereoisomers, chiral selectors are added to the background electrolyte in a technique known as electrokinetic chromatography (EKC). Cyclodextrins (CDs) are commonly used chiral selectors. A method for the separation of the four stereoisomers of 4-hydroxyproline (B1632879) was developed using methyl-γ-CD as a chiral selector after derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). core.ac.uk This approach achieved baseline separation of all four stereoisomers in under 21 minutes. core.ac.uk Such a methodology could be adapted for the stereoselective analysis of L-Proline, 4-(2-aminoethyl)-, (4R)- and its potential isomers.

Table 2: Capillary Electrophoresis Conditions for Separation of Proline Derivatives This table outlines a method for 4-hydroxyproline that demonstrates the potential of CE for the analysis of L-Proline, 4-(2-aminoethyl)-, (4R)-.

| Analyte | Derivatizing Agent | Chiral Selector | Background Electrolyte | Separation Conditions | Reference |

| 4-Hydroxyproline Stereoisomers | FMOC-Cl | 10 mM Methyl-γ-CD | 75 mM Phosphate Buffer (pH 7.0) | Voltage: 30 kV, Temperature: 15 °C | core.ac.uk |

Spectrophotometric and Fluorometric Assays for L-Proline, 4-(2-aminoethyl)-, (4R)-

Spectrophotometric and fluorometric assays provide rapid and sensitive methods for the quantification of total proline content.

The most common spectrophotometric method is the ninhydrin (B49086) assay. Under acidic conditions, ninhydrin reacts with proline to form a characteristic red-colored product that can be measured. nih.govresearchgate.net However, this method can suffer from a lack of specificity, as ninhydrin can cross-react with other amino acids and structurally related compounds, potentially leading to overestimation. nih.govnih.gov

Fluorometric assays offer higher sensitivity and specificity. One such assay involves the conversion of proline by an enzyme mix to an intermediate that reacts with a probe to generate a strong fluorescent signal (Ex/Em = 535/587 nm). sigmaaldrich.cn This type of kit-based assay can detect proline at picomole levels and is suitable for high-throughput screening. sigmaaldrich.cn The specificity of these assays is generally high, with minimal interference from other amino acids. sigmaaldrich.cn

Enzymatic assays provide the highest specificity. An assay based on the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR) has been developed for the specific quantification of L-proline. nih.govnih.gov In this assay, L-proline is oxidized by P5CR at a high pH, leading to the stoichiometric reduction of NAD(P)⁺ to NAD(P)H, which can be measured spectrophotometrically. This method shows higher specificity compared to ninhydrin-based assays. nih.gov

Table 3: Comparison of Assay Methods for Proline Quantification This table summarizes different assay types that could be explored for quantifying L-Proline, 4-(2-aminoethyl)-, (4R)-.

| Assay Type | Principle | Advantages | Disadvantages | Reference |

| Ninhydrin Spectrophotometry | Reaction with ninhydrin in acidic conditions to form a colored product. | Simple, inexpensive. | Lack of specificity, interference from other amino acids. | nih.govresearchgate.net |

| Fluorometric Kit Assay | Enzymatic conversion followed by reaction with a fluorescent probe. | High sensitivity (pmol range), high-throughput compatible. | Requires specific kit components. | sigmaaldrich.cn |

| Enzymatic Assay (P5CR) | Reverse reaction of P5CR, measuring NAD(P)H production. | High specificity for L-proline. | Requires purified enzyme, specific pH conditions. | nih.govnih.gov |

Development of Biosensors for L-Proline, 4-(2-aminoethyl)-, (4R)- Detection

Biosensors represent a rapidly advancing field for the detection of biological molecules. While specific biosensors for L-Proline, 4-(2-aminoethyl)-, (4R)- are not yet described, the development of biosensors for L-amino acids provides a clear framework.

Most L-amino acid biosensors are enzymatic and amperometric, typically based on L-amino acid oxidase (L-AAO). This enzyme catalyzes the oxidative deamination of L-amino acids, producing hydrogen peroxide (H₂O₂), which can then be detected electrochemically. nih.gov The challenge lies in the broad substrate specificity of L-AAO, which reacts with various L-amino acids at different rates, although it shows no reactivity towards L-proline. nih.gov

For a proline-specific biosensor, one would need to immobilize an enzyme that specifically recognizes proline, such as proline dehydrogenase (ProDH) or P5CR, onto an electrode surface. nih.gov ProDH, for example, catalyzes the oxidation of proline, and its activity could be coupled to an electrochemical transducer to create a specific biosensor. The development of such a device would offer the potential for real-time, sensitive, and selective monitoring of L-Proline, 4-(2-aminoethyl)-, (4R)- in various samples.

Emerging Research Directions and Future Perspectives for L Proline, 4 2 Aminoethyl , 4r

Integration of L-Proline, 4-(2-aminoethyl)-, (4R)- Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. The integration of novel amino acid derivatives like L-Proline, 4-(2-aminoethyl)-, (4R)- into this field opens avenues for probing and modulating cellular networks. While direct research integrating this specific compound with systems biology is still nascent, the foundational principles are well-established.

Future research could involve incorporating this amino acid into proteomic studies. For instance, it could be used in peptide synthesis to create probes that can map protein-protein interactions (PPIs) within a cell. nih.gov The primary amine on the 4-(2-aminoethyl) substituent provides a reactive handle for attaching reporter tags, such as biotin (B1667282) or fluorescent dyes, without disrupting the peptide backbone. nih.gov By introducing these tagged peptides into cells, researchers could identify binding partners and map interaction networks, providing a systems-level view of cellular pathways.

Metabolomic studies could also benefit. The introduction of L-Proline, 4-(2-aminoethyl)-, (4R)- into cellular metabolism could reveal how it is processed and if it perturbs existing metabolic pathways, such as those for amino acid biosynthesis. nih.govgenome.jp This approach could uncover new enzymatic activities or transport mechanisms.

Table 1: Potential Systems Biology Applications

| Approach | Description | Potential Insight |

|---|---|---|

| Proteomics | Use as a building block for tagged peptide probes to identify protein-protein interactions (PPIs). | Mapping of cellular interaction networks and identifying novel binding partners. nih.gov |

| Metabolomics | Introduce into cells to track its metabolic fate and impact on endogenous metabolite levels. | Discovery of new enzymatic pathways or transport mechanisms; understanding metabolic plasticity. nih.govgenome.jp |

| Functional Genomics | Synthesize libraries of peptides containing the compound to screen for functional effects on a genome-wide scale. | Identification of genes and pathways modulated by peptides containing this specific proline derivative. |

Applications of L-Proline, 4-(2-aminoethyl)-, (4R)- in Chemical Biology Tool Development

Chemical biology relies on the development of small molecules to study and manipulate biological systems. L-Proline, 4-(2-aminoethyl)-, (4R)- is well-suited for the development of such tools due to its unique combination of a conformationally restricted scaffold and a functionalizable side chain. nih.govnih.gov

The primary amine on the side chain is a key feature, allowing for its use in bioorthogonal conjugation reactions. nih.gov This enables the specific labeling of peptides or proteins containing this residue. For example, it can be reacted with molecules like NHS esters or used in reductive amination, providing a versatile method for attaching various functionalities. nih.gov

Furthermore, its incorporation into peptides can create conformationally constrained structures that can mimic or disrupt specific protein-protein interactions or serve as scaffolds for presenting pharmacophores in a defined spatial orientation. nih.gov This is particularly valuable in drug discovery and in the design of specific enzyme inhibitors or receptor modulators.

Table 2: Potential Chemical Biology Tools

| Tool Type | Enabling Feature | Application Example |

|---|---|---|

| Peptide Probes | Functionalizable primary amine side chain. | Attachment of fluorophores for fluorescence resonance energy transfer (FRET) studies of protein interactions. nih.gov |

| Conformational Scaffolds | Rigid proline ring structure. | Design of peptidomimetics that stabilize a specific secondary structure (e.g., β-turn) to target a protein binding site. nih.gov |

| Bifunctional Molecules | Amine handle for linking different moieties. | Development of Proteolysis-Targeting Chimeras (PROTACs) by linking a target-binding peptide to an E3 ligase-recruiting ligand. |

| Solid-Phase Synthesis | Compatibility with standard peptide synthesis protocols. | Creation of diverse peptide libraries with a specific structural constraint for high-throughput screening. nih.gov |

Advancements in Sustainable Synthesis of L-Proline, 4-(2-aminoethyl)-, (4R)-

The synthesis of highly substituted and stereochemically pure amino acids often involves multi-step processes that can be resource-intensive. A key area of emerging research is the development of more sustainable and efficient synthetic routes. While a specific green synthesis for L-Proline, 4-(2-aminoethyl)-, (4R)- is not widely documented, general advancements in proline derivative synthesis point toward future possibilities.

Current methods to create 4-substituted prolines often start from (2S,4R)-4-hydroxyproline, a readily available natural amino acid. ethz.chmdpi.com The synthesis of 4R-substituted derivatives typically requires stereochemical inversion at the C4 position, often achieved through multi-step sequences like Mitsunobu reactions followed by substitution. nih.gov

Future advancements will likely focus on:

Biocatalysis: Employing enzymes to perform key stereoselective transformations could reduce the need for protecting groups and harsh reagents. While enzymes for this specific transformation are not yet identified, research into proline-modifying enzymes is an active field. nih.govfrontiersin.org

Organocatalysis: The use of small, metal-free organic molecules, including proline itself and its derivatives, to catalyze reactions is a cornerstone of green chemistry. wikipedia.orgresearchgate.netmdpi.com Developing an organocatalytic route could offer a more environmentally benign pathway.

Flow Chemistry: Performing synthetic steps in continuous flow reactors can improve efficiency, safety, and scalability while reducing waste.

A promising strategy is "proline editing," where modifications are performed on a proline residue after it has been incorporated into a peptide on a solid support. nih.gov This method avoids solution-phase synthesis of the protected amino acid monomer. A potential route to L-Proline, 4-(2-aminoethyl)-, (4R)- using this approach could involve converting an incorporated (4S)-hydroxyproline to a sulfonate leaving group and then performing an SN2 reaction with a protected aminoethyl nucleophile, followed by deprotection.

Novel Enzymatic Pathway Discoveries Involving L-Proline, 4-(2-aminoethyl)-, (4R)-

The discovery of natural biosynthetic pathways for modified amino acids can provide enzymatic tools for their synthesis and offer insights into their biological roles. While no natural pathway is currently known to produce L-Proline, 4-(2-aminoethyl)-, (4R)-, research on the biosynthesis of other 4-alkyl-L-proline derivatives provides a blueprint for future discoveries. nih.gov

For example, the biosynthesis of lincomycin (B1675468) involves the formation of 4-propyl-L-proline from L-tyrosine via a complex enzymatic pathway. nih.gov The enzymes in this pathway catalyze unusual reactions, including C-C bond cleavage. It is conceivable that similar enzymatic logic could be discovered or engineered to produce an aminoethyl side chain instead of a propyl one.

Future research directions could include:

Genome Mining: Searching bacterial and fungal genomes for gene clusters that resemble known amino acid modification pathways. nih.gov

Metabolic Engineering: Engineering existing pathways, such as the lincomycin pathway, by swapping or mutating enzymes to alter substrate specificity and generate novel proline derivatives.

Directed Evolution: Using laboratory evolution techniques to adapt known enzymes to accept new substrates and catalyze the desired reactions for synthesizing the target compound.

Future Computational Modeling of L-Proline, 4-(2-aminoethyl)-, (4R)- Interactions

Computational modeling is an indispensable tool for predicting how a molecule will behave and interact within a biological system. For L-Proline, 4-(2-aminoethyl)-, (4R)-, molecular dynamics (MD) simulations and docking studies can provide valuable insights that guide experimental work.

Conformational Analysis: The proline ring can adopt two main puckered conformations, known as endo and exo. The substituent at the C4 position strongly influences this preference, which in turn affects the backbone conformation of a peptide. nih.gov Computational modeling can predict the preferred ring pucker of L-Proline, 4-(2-aminoethyl)-, (4R)- and how it influences the structure of peptides it is part of.

Protein-Peptide Docking: If this amino acid is incorporated into a peptide designed to bind a specific protein target, computational docking can predict the binding mode and affinity. nih.govmdpi.com These models can identify key interactions between the aminoethyl side chain and the protein, helping to rationalize binding data and design improved binders. The protonated amine of the side chain could, for instance, form a critical salt bridge with an acidic residue like aspartate or glutamate (B1630785) in a protein's binding pocket.

Table 3: Focus of Future Computational Studies

| Modeling Technique | Objective | Predicted Parameters |

|---|---|---|

| Quantum Mechanics (QM) | Determine low-energy conformations of the isolated amino acid. | Proline ring pucker preference (endo vs. exo), rotational energy barriers of the side chain. nih.gov |

| Molecular Dynamics (MD) | Simulate the behavior of a peptide containing the residue in solution or bound to a protein. | Peptide secondary structure, conformational flexibility, solvent accessible surface area, interaction energies. nih.gov |

| Protein-Peptide Docking | Predict the binding pose of a peptide containing the residue within a target protein's active site. | Binding affinity (scoring functions), key intermolecular interactions (hydrogen bonds, salt bridges), role of the aminoethyl group. nih.gov |

By leveraging these computational approaches, researchers can accelerate the development and application of L-Proline, 4-(2-aminoethyl)-, (4R)- in various fields of chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of L-Proline, 4-(2-aminoethyl)-, (4R)- in research settings?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid as a modifier). Compare retention times against certified pharmaceutical secondary standards (e.g., CRM from accredited suppliers) .

- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) to verify molecular weight. For stereochemical validation, employ 1H/13C NMR and 2D techniques (COSY, HSQC) to resolve spatial and coupling interactions. Cross-reference with published spectral data for proline derivatives .

Q. What are the critical handling and storage protocols to ensure the stability of L-Proline, 4-(2-aminoethyl)-, (4R)- during experimental use?

- Methodological Answer :

- Storage : Store in airtight, moisture-proof containers under inert gas (argon or nitrogen) at -20°C. Use desiccants to mitigate hydrolysis risks.

- Handling : Conduct weigh-outs in a dry glovebox or under nitrogen purge. Pre-equilibrate the compound to room temperature before use to prevent condensation.

- Stability Monitoring : Perform accelerated degradation studies (40–60°C, 75% relative humidity) and analyze degradation products via LC-MS. Reference safety data sheets for incompatibility warnings (e.g., light sensitivity) .

Advanced Research Questions

Q. How can researchers optimize the use of L-Proline, 4-(2-aminoethyl)-, (4R)- as a catalyst in asymmetric synthesis?

- Methodological Answer :

- Experimental Design :

- Test catalyst loading (0.5–10 mol%) in model reactions (e.g., aldol condensation, multicomponent quinoline synthesis).

- Screen solvents (DMSO, THF, ethanol) to assess polarity effects on enantioselectivity.

- Quantify enantiomeric excess (ee) using chiral HPLC with a polysaccharide column or polarimetry.

- Case Study : In multicomponent pyrazoloquinoline synthesis, L-proline derivatives showed temperature-dependent ee; replicate this setup with the target compound and compare yields/stereochemical outcomes .

Q. What methodologies are effective in resolving discrepancies between experimental spectral data and theoretical predictions for L-Proline, 4-(2-aminoethyl)-, (4R)-?

- Methodological Answer :

- Spectral Validation :

- Use 2D NMR (NOESY) to confirm spatial proximity of the 4-(2-aminoethyl) substituent and proline backbone.

- Compare experimental IR stretches (e.g., N-H, C=O) with density functional theory (DFT)-simulated spectra.

- For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion.

- Contradiction Analysis : If NMR shifts deviate from literature, re-synthesize the compound under controlled conditions (e.g., anhydrous solvents) to rule out solvate formation, as seen in quinoline derivative studies .

Q. How should researchers design stability studies to evaluate L-Proline, 4-(2-aminoethyl)-, (4R)- under varying experimental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Thermal Stress : 60°C for 14 days.

- Hydrolytic Conditions : pH 2 (HCl) and pH 12 (NaOH) at 40°C.

- Oxidative Stress : 3% H2O2 at room temperature.

- Analysis : Quantify degradation via validated HPLC methods (e.g., peak area normalization). Identify byproducts using HRMS/MS fragmentation patterns. Reference ICH Q1A(R2) guidelines for pharmaceutical stability testing frameworks .

Q. What strategies can address conflicting bioactivity data reported for L-Proline, 4-(2-aminoethyl)-, (4R)- in different studies?

- Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Verify compound identity in-house via NMR and HRMS before bioassays.

- Mechanistic Studies : Use isotopic labeling (e.g., <sup>15</sup>N) to track metabolic incorporation in cell cultures. Cross-validate with knock-out models (e.g., proline dehydrogenase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.